ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
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Overview
Description
Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique fluorinated structure, which may influence its pharmacological properties.
Preparation Methods
The synthesis of Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate involves several steps. One common method includes the alkylation of the corresponding nor-compound with no-carrier-added (NCA) 1-[18F]fluoro-3-iodopropane . This reaction typically yields the desired product in 10-15% yield over approximately 110 minutes . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorinated groups may undergo oxidative reactions under specific conditions.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated benzodiazepines.
Biology: Studied for its binding affinity to benzodiazepine receptors.
Industry: May be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of this compound involves its interaction with benzodiazepine receptors in the central nervous system. It binds to the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system.
Comparison with Similar Compounds
Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate can be compared with other fluorinated benzodiazepines such as:
- 3’-[18F]fluoropropyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- R(+)-7-chloro-8-hydroxy-3-(3’-[18F]fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine
These compounds share similar structures but differ in their specific substituents, which can influence their pharmacological properties and receptor binding affinities. The unique fluorinated structure of Ethyl 8-fluoro-5,6-dihydro-5-(3’-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate may offer distinct advantages in terms of receptor selectivity and efficacy.
Properties
CAS No. |
133368-71-5 |
---|---|
Molecular Formula |
C17H17F2N3O3 |
Molecular Weight |
349.33 g/mol |
IUPAC Name |
ethyl 8-fluoro-5-(3-fluoropropyl)-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C17H17F2N3O3/c1-2-25-17(24)15-14-9-21(7-3-6-18)16(23)12-8-11(19)4-5-13(12)22(14)10-20-15/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
NWKGISOOFCWSQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCCF |
133368-71-5 | |
Synonyms |
3-FP-Ro-15-5528 ethyl 8-fluoro-5,6-dihydro-5-(3'-fluoropropyl)-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylate N-(3'-fluoropropyl)-Ro 15-5528 |
Origin of Product |
United States |
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